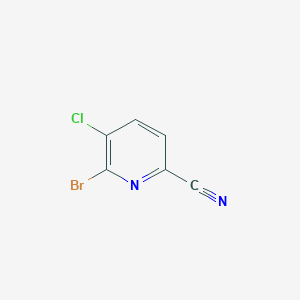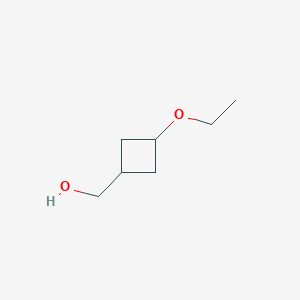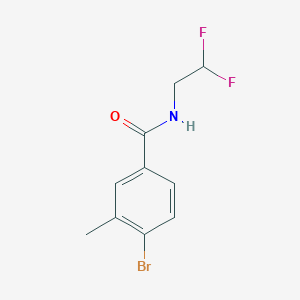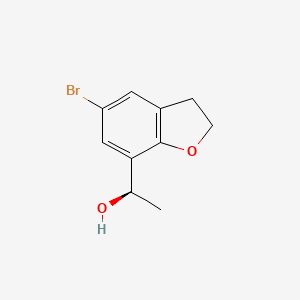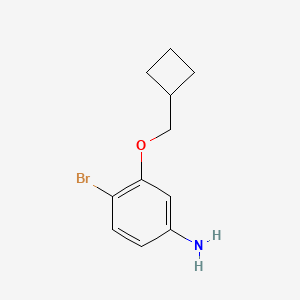
4-Bromo-3-(cyclobutylmethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-(cyclobutylmethoxy)aniline is a chemical compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 g/mol. It belongs to the class of anilines, which are organic compounds derived from ammonia by replacement of one or more hydrogen atoms by aryl or alkyl groups. This compound is characterized by the presence of a bromine atom at the 4-position and a cyclobutylmethoxy group at the 3-position of the aniline ring.
Mechanism of Action
Target of Action
It is often used in the suzuki–miyaura (sm) cross-coupling reaction , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of the Suzuki–Miyaura coupling reaction, 4-Bromo-3-(cyclobutylmethoxy)aniline may participate in electronically divergent processes with the metal catalyst . The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Its role in the suzuki–miyaura coupling reaction suggests it may influence pathways involving carbon–carbon bond formation .
Result of Action
Its use in the suzuki–miyaura coupling reaction suggests it plays a role in the formation of carbon–carbon bonds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the reaction environment can significantly impact the effectiveness of this compound in this context.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the protection of the aniline group with acetyl chloride, followed by bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions . The protected intermediate is then deprotected, and the cyclobutylmethoxy group is introduced via nucleophilic substitution using cyclobutylmethanol and a suitable base such as sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production of 4-Bromo-3-(cyclobutylmethoxy)aniline may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(cyclobutylmethoxy)aniline undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The bromine atom and the aniline group can participate in EAS reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The cyclobutylmethoxy group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The aniline group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it to the corresponding amine.
Common Reagents and Conditions
Bromination: Bromine or NBS in the presence of a catalyst such as iron(III) bromide.
Nucleophilic Substitution: Cyclobutylmethanol with bases like sodium hydride or potassium carbonate.
Oxidation: Potassium permanganate or chromium trioxide for oxidation reactions.
Reduction: Hydrogen gas with a palladium catalyst for reduction reactions.
Major Products Formed
Nitration: 4-Bromo-3-(cyclobutylmethoxy)-2-nitroaniline.
Sulfonation: 4-Bromo-3-(cyclobutylmethoxy)-2-sulfonylaniline.
Halogenation: 4-Bromo-3-(cyclobutylmethoxy)-2-chloroaniline.
Scientific Research Applications
4-Bromo-3-(cyclobutylmethoxy)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Bromoaniline: Similar structure but lacks the cyclobutylmethoxy group.
3-(Cyclobutylmethoxy)aniline: Similar structure but lacks the bromine atom.
4-Chloro-3-(cyclobutylmethoxy)aniline: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
4-Bromo-3-(cyclobutylmethoxy)aniline is unique due to the presence of both the bromine atom and the cyclobutylmethoxy group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and reactivity that are not observed in similar compounds .
Properties
IUPAC Name |
4-bromo-3-(cyclobutylmethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c12-10-5-4-9(13)6-11(10)14-7-8-2-1-3-8/h4-6,8H,1-3,7,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWHGDBNEIKLGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=C(C=CC(=C2)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Benzyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B1381402.png)

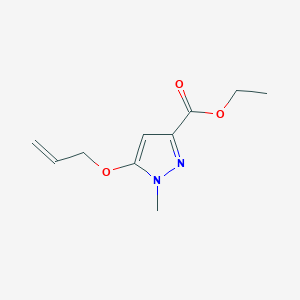
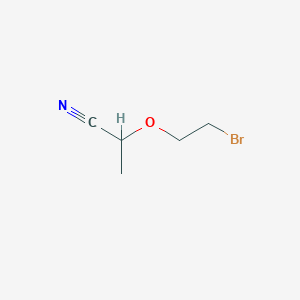
![5-{[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione](/img/structure/B1381407.png)
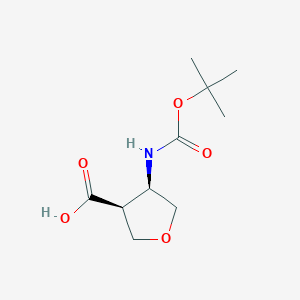
![1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidine-3-carboxylic acid](/img/structure/B1381411.png)
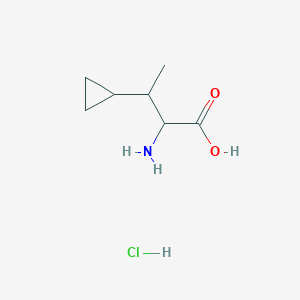
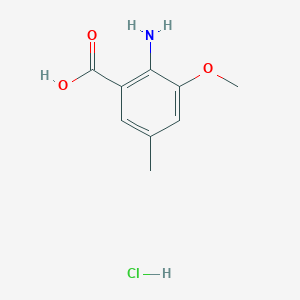
![2-[(Tert-butoxy)methyl]-4-methyl-1,3-oxazole-5-carboxylic acid](/img/structure/B1381418.png)
